N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide
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Description
N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been known to exhibit antibacterial activity . They have also been associated with anti-inflammatory properties, with some acting as inhibitors for COX-1 .
Mode of Action
For instance, some compounds have shown to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, and activate caspase-3, leading to mitochondrial dysfunction and cell apoptosis .
Biochemical Pathways
Similar compounds have been found to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Similar compounds have been found to have antihyperalgesic effects in mice with neuropathic pain . They have also been found to inhibit the growth of pancreatic cancer cells .
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide (CAS Number: 946202-52-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The compound has the following chemical properties:
- Molecular Formula : C19H16N4O3S
- Molecular Weight : 380.42 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and isoxazole moieties. The compound has been evaluated for its antibacterial activity against various strains of bacteria.
Table 1: Antibacterial Activity Data
Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
---|---|---|---|
This compound | 8 | 10 | E. coli |
8 | 9 | S. aureus | |
8 | 8 | B. subtilis | |
8 | 7 | S. epidermidis |
The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve inhibition of bacterial cell division by targeting specific enzymes crucial for folate synthesis, similar to established sulfonamide drugs .
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence suggesting that the compound may possess anticancer activity. Research indicates that benzothiazole derivatives can act as potent antimitotic agents.
Case Study: Anticancer Mechanism
A study published in June 2023 explored the anticancer potential of benzothiazole-based compounds, including derivatives similar to this compound. The study found that these compounds inhibit tubulin polymerization, thereby blocking cancer cell proliferation .
The proposed mechanism involves binding to the colchicine site on tubulin, which prevents microtubule assembly necessary for mitosis. This action leads to cell cycle arrest and apoptosis in cancer cells.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of the methoxy group on the benzothiazole ring enhances lipophilicity, which may improve cellular uptake and bioavailability.
Table 2: Structure–Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Methoxy substitution | Increases antibacterial potency |
Variation in pyridine substitution | Alters selectivity towards different bacterial strains |
Isoxazole ring modifications | Potentially enhances anticancer activity |
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-9-14(22-26-12)18(24)23(11-13-5-4-8-20-10-13)19-21-17-15(25-2)6-3-7-16(17)27-19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUQFSARLAJTKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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